molecular formula C21H18O7 B14089215 2',3'-Epoxyindicolactone CAS No. 312619-44-6

2',3'-Epoxyindicolactone

Cat. No.: B14089215
CAS No.: 312619-44-6
M. Wt: 382.4 g/mol
InChI Key: CISFAPDYRQPRCZ-UHFFFAOYSA-N
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Description

2’,3’-Epoxyindicolactone is a furocoumarin lactone compound isolated from the seeds of Murraya koenigii, commonly known as curry leaf. This compound is notable for its unique structure, which includes a monoterpenoid lactone chain.

Preparation Methods

2’,3’-Epoxyindicolactone can be synthesized through several methods. One of the primary methods involves isolating it from the seeds of Murraya koenigii. The seeds are subjected to extraction processes, and the compound is then purified using chromatographic techniques. The structure of 2’,3’-Epoxyindicolactone is confirmed through spectroscopic methods such as NMR and mass spectrometry .

In industrial settings, the production of 2’,3’-Epoxyindicolactone may involve large-scale extraction and purification processes. These methods are optimized to ensure high yield and purity of the compound, making it suitable for various research and application purposes .

Chemical Reactions Analysis

2’,3’-Epoxyindicolactone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’,3’-Epoxyindicolactone may result in the formation of hydroxylated derivatives .

Scientific Research Applications

2’,3’-Epoxyindicolactone has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying the reactivity of furocoumarin lactones and their derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2’,3’-Epoxyindicolactone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

2’,3’-Epoxyindicolactone can be compared with other similar compounds, such as:

    Indicolactone: Another furocoumarin lactone with a similar structure but lacking the epoxy group.

    Anisolactone: A related compound with different functional groups and biological activities.

    Psoralen: A well-known furocoumarin used in phototherapy for skin disorders.

The uniqueness of 2’,3’-Epoxyindicolactone lies in its epoxy group, which imparts distinct chemical reactivity and biological activities compared to other furocoumarins .

Conclusion

2’,3’-Epoxyindicolactone is a fascinating compound with diverse applications in scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover its potential therapeutic benefits and industrial applications, highlighting its significance in various fields.

Properties

CAS No.

312619-44-6

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

9-[[3-methyl-3-[(4-methyl-5-oxo-2H-furan-2-yl)methyl]oxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H18O7/c1-11-7-14(26-20(11)23)9-21(2)15(28-21)10-25-19-17-13(5-6-24-17)8-12-3-4-16(22)27-18(12)19/h3-8,14-15H,9-10H2,1-2H3

InChI Key

CISFAPDYRQPRCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OC1=O)CC2(C(O2)COC3=C4C(=CC5=C3OC=C5)C=CC(=O)O4)C

Origin of Product

United States

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